N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide
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Overview
Description
“N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide” is a compound that belongs to the class of pyrimidine derivatives . Pyrimidines are known for their diverse biological activities, including antibacterial, antifungal, and in-vitro cytotoxicity .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the incorporation of active moieties such as halo compounds, pyrazolo, pyrano, pyrimido, pyrido-derivatives with active methylene groups . The structures of the synthesized compounds are usually characterized by spectral techniques including IR, 1H-NMR, MS, and 13C-NMR .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is typically confirmed by spectral techniques including IR, 1H-NMR, MS, and 13C-NMR . The molecular bond lengths and bond angles are usually in good agreement with related structures .Chemical Reactions Analysis
Pyrimidine derivatives often exhibit significant inhibitory properties. For instance, some compounds have shown good inhibitory effects with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are typically confirmed by various methods such as IR, 1H NMR, 13C NMR, and MS data . For instance, the compound “N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide” has a molecular formula of C21H19N5O3 and a molecular weight of 389.415.Scientific Research Applications
Anti-inflammatory and Antiulcerogenic Properties
Research into pyrazolo[3,4-d]pyrimidines has revealed compounds with significant anti-inflammatory properties. For instance, studies on 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones have shown that certain modifications to the pyrazolo[1,5-a]pyrimidine core can lead to compounds with a high therapeutic index and devoid of ulcerogenic activity, hinting at potential anti-inflammatory and antiulcerogenic applications (Auzzi et al., 1983).
Anticancer and Anti-5-Lipoxygenase Activity
Derivatives of pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. A novel series of these compounds demonstrated cytotoxic effects on cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme involved in the inflammation process, suggesting their potential in cancer and inflammatory disease treatment (Rahmouni et al., 2016).
Antimicrobial Properties
Compounds with a pyrazolo[3,4-d]pyrimidine structure have been shown to possess antimicrobial properties. The synthesis of 4-substituted-pyrazolo[3,4-d]pyrimidine derivatives revealed that some of these compounds exhibit moderate to outstanding antimicrobial activity against various bacterial and fungal strains, making them potential candidates for antimicrobial drug development (El-sayed et al., 2017).
Adenosine Receptor Affinity
Pyrazolo[3,4-d]pyrimidines have been identified as a general class of compounds exhibiting affinity for A1 adenosine receptors. This characteristic suggests their potential use in modulating adenosine receptor activity, which is relevant in various physiological processes and conditions, such as inflammation, cardiovascular diseases, and neurodegenerative disorders (Harden et al., 1991).
Mechanism of Action
Target of Action
The compound, also known as N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-4-phenylbutanamide, is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines have been identified as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer . Therefore, the primary targets of this compound are likely to be kinases.
Mode of Action
The compound interacts with its kinase targets by mimicking the hinge region binding interactions in kinase active sites . This allows the compound to inhibit the activity of the kinases, thereby disrupting the signaling pathways they are involved in .
Biochemical Pathways
The compound’s inhibition of kinase activity affects multiple oncogenic pathways. For instance, mutations in mTOR signaling pathways, which are involved in cell growth and development, can be targeted by kinase inhibitors .
Result of Action
The compound’s action results in the inhibition of kinase activity, which disrupts oncogenic signaling pathways and can lead to the death of cancer cells . The compound has shown superior cytotoxic activities against certain cell lines .
Future Directions
The future directions for research on pyrimidine derivatives could involve further exploration of their biological activities and potential applications in medical treatments. For instance, some pyrimidine derivatives have shown promising results in targeting cancerous cells , suggesting potential applications in cancer treatment.
Properties
IUPAC Name |
N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-16-10-12-18(13-11-16)27-21-19(14-24-27)22(29)26(15-23-21)25-20(28)9-5-8-17-6-3-2-4-7-17/h2-4,6-7,10-15H,5,8-9H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKFUASRDYFEBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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